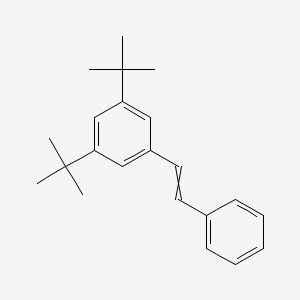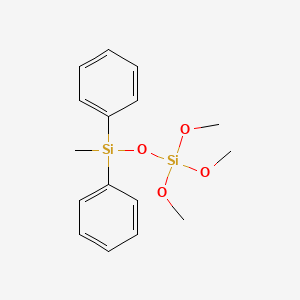
Trimethyl methyl(diphenyl)silyl orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl methyl(diphenyl)silyl orthosilicate is a unique organosilicon compound characterized by the presence of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl methyl(diphenyl)silyl orthosilicate typically involves the reaction of trimethylsilyl chloride, methylchlorosilane, and diphenylsilyl chloride with orthosilicic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents like toluene or dichloromethane and are conducted under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl methyl(diphenyl)silyl orthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of silanes.
Substitution: The compound can participate in nucleophilic substitution reactions where the silyl groups are replaced by other nucleophiles like halides or alkoxides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often carried out in polar aprotic solvents like dimethylformamide or acetonitrile
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl compounds
Aplicaciones Científicas De Investigación
Trimethyl methyl(diphenyl)silyl orthosilicate finds applications in several scientific research fields:
Mecanismo De Acción
The mechanism of action of trimethyl methyl(diphenyl)silyl orthosilicate involves the interaction of its silyl groups with various molecular targets. The compound can form stable covalent bonds with hydroxyl and amino groups, leading to the formation of silyl ethers and amines. This interaction is facilitated by the nucleophilic attack on the silicon atom, followed by the elimination of a leaving group such as chloride or alkoxide .
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Used for similar protective group chemistry but lacks the diphenylsilyl group.
Methylchlorosilane: Similar in reactivity but does not contain the trimethylsilyl or diphenylsilyl groups.
Diphenylsilyl chloride: Shares the diphenylsilyl group but lacks the trimethylsilyl and orthosilicate components
Uniqueness: Trimethyl methyl(diphenyl)silyl orthosilicate is unique due to the combination of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This unique structure imparts enhanced stability and reactivity, making it a versatile reagent in various chemical transformations and industrial applications .
Propiedades
Número CAS |
137530-35-9 |
|---|---|
Fórmula molecular |
C16H22O4Si2 |
Peso molecular |
334.51 g/mol |
Nombre IUPAC |
trimethyl [methyl(diphenyl)silyl] silicate |
InChI |
InChI=1S/C16H22O4Si2/c1-17-22(18-2,19-3)20-21(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
PVHRKVVPZJIASK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](OC)(OC)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



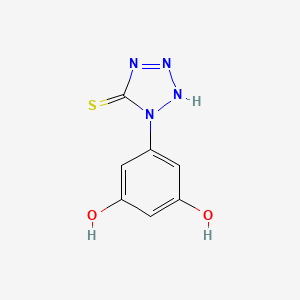
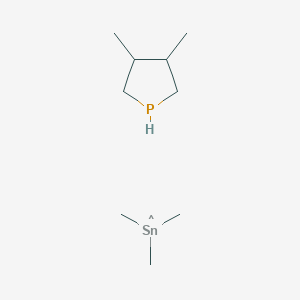
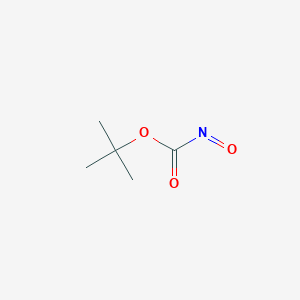
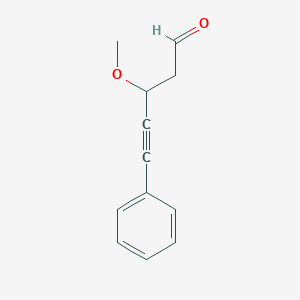
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
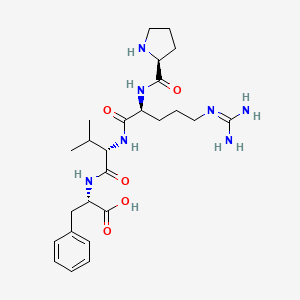
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
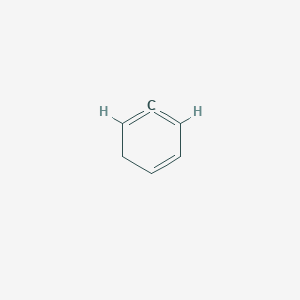
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
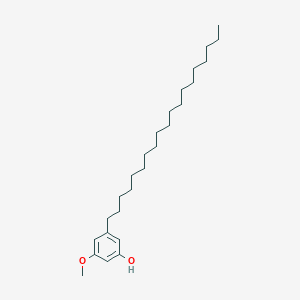
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
